molecular formula C8H5Br2FO2 B1409927 3,6-Dibromo-2-fluorophenylacetic acid CAS No. 1803785-23-0

3,6-Dibromo-2-fluorophenylacetic acid

Cat. No.: B1409927
CAS No.: 1803785-23-0
M. Wt: 311.93 g/mol
InChI Key: OXVFJFUMBHSYII-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorophenylacetic acid (CAS 1214322-99-2) is a halogenated phenylacetic acid derivative with the molecular formula C₈H₅Br₂FO₂ and a molecular weight of 310.93 g/mol. Its structure features a phenyl ring substituted with bromine atoms at positions 3 and 6, a fluorine atom at position 2, and an acetic acid group at position 1. This compound is primarily utilized in pharmacological research, synthetic chemistry, and as an intermediate for fine chemicals due to its unique electronic and steric properties imparted by halogen substituents .

Properties

IUPAC Name

2-(3,6-dibromo-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFJFUMBHSYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 3,6-Dibromo-2-fluorophenylboronic acid, followed by further functionalization to introduce the acetic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,6-Dibromo-2-fluorophenylacetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: 3,6-Dibromo-2-fluorophenylacetic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions such as Suzuki–Miyaura coupling.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,6-Dibromo-2-fluorophenylacetic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,6-dibromo-2-fluorophenylacetic acid with four analogs based on substituent patterns, molecular weight, and similarity scores derived from structural analyses:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Applications
This compound 1214322-99-2 Br:3,6; F:2 C₈H₅Br₂FO₂ 310.93 1.00 Drug intermediates, fine chemicals
2,4-Dibromo-3,6-difluorophenylacetic acid 1803785-23-0 Br:2,4; F:3,6 C₈H₄Br₂F₂O₂ 328.92 0.98 Synthetic precursors, fluorinated APIs
2-Bromo-6-fluorophenylacetic acid 1806294-17-6 Br:2; F:6 C₈H₆BrFO₂ 233.03 0.96 Small-molecule screening, supplements
4,6-Dibromo-2,3-difluorophenylacetic acid N/A Br:4,6; F:2,3 C₈H₄Br₂F₂O₂ 328.92 0.94 Research chemicals, agrochemicals
2,4-Difluorophenylacetic acid N/A F:2,4 C₈H₆F₂O₂ 172.13 N/A Aromatics, food additives

*Similarity scores (0.94–1.00) reflect structural overlap with the target compound using computational algorithms .

Key Observations:

Halogen Substitution Patterns :

  • The target compound’s 3,6-dibromo-2-fluoro configuration balances steric bulk (from bromine) and electronic effects (from fluorine). In contrast, 2,4-dibromo-3,6-difluorophenylacetic acid (similarity 0.98) adds two fluorine atoms, enhancing electronegativity but reducing steric hindrance.
  • 2-Bromo-6-fluorophenylacetic acid (similarity 0.96) lacks a second bromine, significantly lowering molecular weight (233.03 vs. 310.93 g/mol) and lipophilicity .

For example, the target compound’s molecular weight (310.93 g/mol) aligns with typical thresholds for bioactive small molecules . The difluoro analog (2,4-difluorophenylacetic acid) lacks bromine, resulting in a lower molecular weight (172.13 g/mol) and applications in less sterically demanding roles, such as flavoring agents .

Research Findings and Functional Differences

Reactivity and Stability
  • Acidity: Fluorine’s electronegativity increases the acetic acid group’s acidity in the target compound compared to non-fluorinated analogs. However, bromine’s inductive effect slightly counteracts this, resulting in a pKa intermediate between purely fluoro- and bromo-substituted derivatives .
  • Thermal Stability: Dibromo derivatives (e.g., target compound and 4,6-dibromo-2,3-difluoro analog) exhibit higher thermal stability than mono-bromo analogs due to increased molecular symmetry and halogen-halogen interactions .

Biological Activity

3,6-Dibromo-2-fluorophenylacetic acid (DBFPA) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DBFPA, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure:
DBFPA is characterized by a phenyl ring substituted with two bromine atoms and one fluorine atom, linked to an acetic acid moiety. Its IUPAC name is 2-(3,6-dibromo-2-fluorophenyl)acetic acid, with the molecular formula C8H5Br2FO2C_8H_5Br_2FO_2.

Synthesis Methods:
The synthesis of DBFPA typically involves bromination and fluorination of phenylacetic acid derivatives. Common methods include:

  • Bromination using bromine : This reaction introduces bromine atoms at the 3 and 6 positions of the phenyl ring.
  • Fluorination : A fluorinating agent is used to introduce a fluorine atom at the 2 position.

DBFPA exhibits several biological activities that are primarily attributed to its structural characteristics. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets.

  • Antimicrobial Activity :
    • DBFPA has been studied for its potential antimicrobial properties. Research indicates that halogenated compounds can disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Potential :
    • Preliminary studies suggest that DBFPA may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell survival and death.
  • Enzyme Inhibition :
    • DBFPA may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been shown to inhibit dehalogenases, enzymes that catalyze the removal of halogens from organic compounds.

Case Studies

  • Dehalogenation Studies :
    • A study demonstrated that DBFPA can undergo reductive dehalogenation facilitated by specific enzymes from bacteria such as Jhaorihella thermophila. This process not only highlights its potential for bioremediation but also provides insights into its metabolic pathways in microbial systems .
  • Anticancer Research :
    • In vitro studies have indicated that DBFPA derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compounds induce apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
3-Bromo-2-fluorophenylacetic acidLowModerateYes
2-Fluorophenylacetic acidLowLowNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Dibromo-2-fluorophenylacetic acid
Reactant of Route 2
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